Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate
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Overview
Description
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate is a complex organic compound that features a benzothiazole ring, a piperidinyl group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The piperidinyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Piperidinyl phosphinates: Compounds like piperidinylmethylphosphinate have comparable chemical properties and applications.
Uniqueness
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate is unique due to its combination of a benzothiazole ring, a piperidinyl group, and a phosphinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
104608-37-9 |
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Molecular Formula |
C21H23N2O3PS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]piperidin-2-one |
InChI |
InChI=1S/C21H23N2O3PS/c1-2-26-27(25,23-14-6-5-9-20(23)24)15-16-10-12-17(13-11-16)21-22-18-7-3-4-8-19(18)28-21/h3-4,7-8,10-13H,2,5-6,9,14-15H2,1H3 |
InChI Key |
QXQJMDBRPLNYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCCC4=O |
Origin of Product |
United States |
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